molecular formula C14H14O B6369931 3-(3,5-Dimethylphenyl)phenol CAS No. 1261942-34-0

3-(3,5-Dimethylphenyl)phenol

Cat. No.: B6369931
CAS No.: 1261942-34-0
M. Wt: 198.26 g/mol
InChI Key: KJXJOHGNZYNBGG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with two methyl groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenol typically involves the alkylation of phenol with methyl groups. One common method involves the reaction of xylene (a mixture of o-xylene, m-xylene, and p-xylene) with an alkyl halide or anhydride in the presence of a catalyst. This reaction produces an intermediate 3,5-dimethylcarbonyl compound, which is then oxidized using a peroxide to form 3,5-dimethylphenol ester. The ester is subsequently hydrolyzed to yield 3,5-dimethylphenol .

Industrial Production Methods

Industrial production of 3,5-dimethylphenol often employs similar synthetic routes but on a larger scale. The process involves the use of xylene as the starting material, followed by carbonylation, oxidation, and hydrolysis steps. This method is advantageous due to its high yield, mild reaction conditions, and low raw material cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of 3,5-dimethylphenol.

Mechanism of Action

The mechanism of action of 3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cholinesterase or acetylcholinesterase (AChE), forming unstable complexes with these enzymes through carbamoylation of their active sites . This inhibition can affect neurotransmission and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenol
  • 2,6-Dimethylphenol
  • 3,4-Dimethylphenol
  • 2,4-Dimethylphenol

Uniqueness

3,5-Dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other dimethylphenols may not be as effective .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXJOHGNZYNBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683434
Record name 3',5'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-34-0
Record name 3',5'-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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